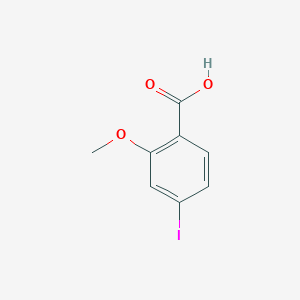

4-Iodo-2-methoxybenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO3/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKAZLRGZDIWYJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00541185 | |

| Record name | 4-Iodo-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00541185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89942-34-7 | |

| Record name | 4-Iodo-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00541185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Iodo-2-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 4-Iodo-2-methoxybenzoic Acid: Synthesis, Properties, and Core Reactivity for Modern Drug Discovery

This guide provides an in-depth exploration of 4-iodo-2-methoxybenzoic acid, a pivotal building block in medicinal chemistry and materials science. We will move beyond a simple recitation of facts to delve into the causality behind its synthesis, the nuances of its spectroscopic signature, and the mechanistic underpinnings of its most critical chemical transformations. This document is structured to provide researchers, scientists, and drug development professionals with actionable insights and a robust understanding of this versatile reagent.

Core Physicochemical & Structural Properties

This compound is a polysubstituted aromatic carboxylic acid. The interplay between its three functional groups—the carboxylic acid, the methoxy ether, and the iodine atom—dictates its unique reactivity and utility. The electron-donating methoxy group at the ortho position and the bulky, electron-withdrawing iodine atom at the para position create a distinct electronic and steric environment on the benzene ring.

This substitution pattern makes the molecule an ideal substrate for a variety of cross-coupling reactions, as the carbon-iodine bond is highly susceptible to oxidative addition by transition metal catalysts. The carboxylic acid and methoxy groups, in turn, offer additional handles for functionalization and can influence the solubility and binding properties of derivative molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇IO₃ | [1][2] |

| Molecular Weight | 278.04 g/mol | [1][3] |

| CAS Number | 89942-34-7 | [3] |

| Appearance | White to brown crystalline solid | [4][5] |

| Melting Point | 147 - 149 °C | [2][3] |

| Solubility | Slightly soluble in water, soluble in many organic solvents | [5] |

| SMILES | COc1cc(I)ccc1C(=O)O | [2][3] |

Synthesis Pathway: Diazotization and Iodination

A common and reliable method for the preparation of aryl iodides is through the Sandmeyer-type reaction of a diazonium salt. The synthesis of this compound can be effectively achieved from 4-methoxy-anthranilic acid (4-amino-2-methoxybenzoic acid). This process hinges on the transformation of a stable amine into a highly reactive diazonium cation, which is then displaced by an iodide nucleophile.

Experimental Protocol: Synthesis from 4-Methoxy-anthranilic Acid

This protocol is adapted from established procedures for diazonium salt formation and subsequent iodination.

Materials:

-

4-Methoxy-anthranilic acid

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

5 N Sulfuric Acid (H₂SO₄)

-

Deionized Water

-

Ice

Procedure:

-

Diazonium Salt Formation:

-

Suspend 4-methoxy-anthranilic acid in a mixture of water and concentrated HCl in a reaction vessel.

-

Cool the suspension to 0-5 °C using an ice bath with vigorous stirring.

-

Prepare a solution of sodium nitrite in water. Add this solution dropwise to the cooled suspension, ensuring the temperature remains below 5 °C. Causality: This exothermic reaction forms nitrous acid in situ, which reacts with the aromatic amine to generate the diazonium salt. Low temperatures are critical to prevent the decomposition of the unstable diazonium intermediate.

-

Continue stirring at 0-5 °C for an additional 15-30 minutes to ensure complete diazotization.

-

-

Iodide Displacement:

-

In a separate vessel, prepare a solution of potassium iodide in 5-N sulfuric acid.

-

Add the KI solution dropwise to the cold diazonium salt solution. A vigorous evolution of nitrogen gas will be observed. Causality: The iodide ion acts as a nucleophile, attacking the diazonium salt. This results in the displacement of dinitrogen gas—an excellent leaving group—and the formation of the stable carbon-iodine bond.

-

-

Work-up and Purification:

-

After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

-

Slowly heat the mixture to reflux and maintain for approximately 2 hours to ensure the reaction goes to completion.

-

Cool the mixture to room temperature. The crude this compound will precipitate as a solid.

-

Collect the solid by filtration and wash with cold water until the washings are neutral.

-

Dry the product under reduced pressure to yield the final compound.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization: An Interpretive Guide

While experimental spectra for this compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features. This analysis is based on established principles of NMR, IR, and MS, drawing comparisons with structurally similar molecules like 4-iodobenzoic acid and 2-methoxybenzoic acid[6][7][8][9][10].

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

-

δ ~13.0 ppm (singlet, 1H): This broad singlet, which may exchange with D₂O, is characteristic of the acidic carboxylic acid proton.

-

δ ~7.6-7.8 ppm (doublet, 1H): Aromatic proton ortho to the iodine and meta to the carboxylic acid (H6).

-

δ ~7.4-7.5 ppm (doublet of doublets, 1H): Aromatic proton meta to both the iodine and carboxylic acid (H5).

-

δ ~7.2-7.3 ppm (doublet, 1H): Aromatic proton ortho to the carboxylic acid and meta to the iodine (H3).

-

δ ~3.9 ppm (singlet, 3H): Sharp singlet corresponding to the three equivalent protons of the methoxy group.

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

-

δ ~167 ppm: Carbonyl carbon of the carboxylic acid.

-

δ ~158 ppm: Aromatic carbon attached to the methoxy group (C2).

-

δ ~138-140 ppm: Aromatic carbons (C5, C6).

-

δ ~125 ppm: Aromatic carbon ortho to the carboxylic acid (C3).

-

δ ~120 ppm: Quaternary aromatic carbon attached to the carboxylic acid (C1).

-

δ ~95 ppm: Quaternary aromatic carbon attached to the iodine atom (C4). The heavy atom effect of iodine causes a significant upfield shift for the carbon to which it is attached.

-

δ ~56 ppm: Carbon of the methoxy group.

Predicted Key IR Absorption Bands (KBr Pellet)

-

3300-2500 cm⁻¹ (broad): O-H stretch of the hydrogen-bonded carboxylic acid dimer.

-

~1680-1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid, conjugated with the aromatic ring.

-

~1600, ~1480 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1250 cm⁻¹ (strong): Asymmetric C-O-C stretch of the aryl alkyl ether.

-

~1020 cm⁻¹ (strong): Symmetric C-O-C stretch of the aryl alkyl ether.

-

~500-600 cm⁻¹: C-I stretching vibration.

Predicted Mass Spectrum (Electron Ionization)

-

m/z 278: Molecular ion peak [M]⁺. The presence of iodine would give a characteristic isotopic pattern.

-

m/z 261: Loss of a hydroxyl radical ([M-OH]⁺).

-

m/z 233: Loss of a carboxyl group ([M-COOH]⁺).

-

m/z 151: Loss of an iodine atom ([M-I]⁺).

-

m/z 135: A key fragment corresponding to a methoxybenzoyl cation, resulting from the loss of both I and H₂O.

Core Reactivity: Palladium-Catalyzed Cross-Coupling

The primary utility of this compound in synthesis stems from the reactivity of its C-I bond. Aryl iodides are highly prized substrates for palladium-catalyzed cross-coupling reactions due to the relative weakness of the C-I bond, which facilitates the initial, often rate-limiting, oxidative addition step.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds. It involves the coupling of an organohalide (in this case, this compound) with an organoboron compound, such as a boronic acid or ester.

The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple[11][12].

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of this compound, forming a Pd(II) complex.

-

Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center, displacing the iodide ligand. This step requires a base to activate the organoboron species.

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Setup: To a dry reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv.).

-

Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (Argon or Nitrogen).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water (e.g., 4:1 v/v).

-

Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water. Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid, then extract with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography or recrystallization.

Buchwald-Hartwig Amination

For the construction of carbon-nitrogen bonds, the Buchwald-Hartwig amination is the preeminent methodology. This reaction couples an aryl halide with a primary or secondary amine, providing access to a vast array of aniline derivatives that are crucial in pharmaceutical design.

The mechanism is analogous to other palladium-catalyzed cross-couplings[1][3].

-

Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the C-I bond of this compound to form a Pd(II) species.

-

Amine Coordination & Deprotonation: The amine substrate coordinates to the palladium center. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination: The aryl group and the amido ligand are reductively eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

-

Setup: In a glovebox or under an inert atmosphere, charge a dry reaction vessel with this compound (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald-type ligand, 2-5 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.5 equiv.).

-

Reagent Addition: Add the amine coupling partner (1.1-1.5 equiv.) and a dry, degassed aprotic solvent (e.g., toluene, dioxane).

-

Inert Atmosphere: Seal the vessel securely. If not prepared in a glovebox, purge with an inert gas.

-

Reaction: Heat the mixture with vigorous stirring to 80-110 °C. Monitor the reaction progress by TLC or LC-MS. Causality: The choice of ligand is critical and depends on the steric and electronic properties of the amine. Bulky, electron-rich phosphine ligands generally accelerate both the oxidative addition and reductive elimination steps.

-

Work-up: After cooling, quench the reaction carefully with water or saturated aqueous NH₄Cl. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the crude product using column chromatography.

Safety and Handling

This compound and its isomers are classified as irritants. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Handling should be performed in a well-ventilated fume hood to avoid inhalation of dust.[13][14]

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[13][14][15]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

Conclusion

This compound is a strategically important intermediate whose value lies in the predictable and efficient reactivity of its carbon-iodine bond. A thorough understanding of its synthesis, spectroscopic properties, and its behavior in cornerstone reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination is essential for any scientist engaged in the synthesis of complex organic molecules. The protocols and mechanistic insights provided in this guide serve as a foundation for the rational design of synthetic routes and the successful development of novel pharmaceuticals and advanced materials.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. jk-sci.com [jk-sci.com]

- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. 4-Iodobenzoic acid(619-58-9) 13C NMR spectrum [chemicalbook.com]

- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032604) [hmdb.ca]

- 8. 2-Methoxybenzoic acid | C8H8O3 | CID 11370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Benzoic acid, 4-methoxy- [webbook.nist.gov]

- 10. Benzoic acid, 2-methoxy- [webbook.nist.gov]

- 11. Yoneda Labs [yonedalabs.com]

- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. cdnisotopes.com [cdnisotopes.com]

Synthesis of 4-Iodo-2-methoxybenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, in-depth exploration of the synthesis of 4-iodo-2-methoxybenzoic acid, a valuable building block in medicinal chemistry and drug development. The carefully selected synthetic pathway emphasizes efficiency, reliability, and scalability, drawing upon established chemical principles to ensure a high degree of scientific integrity. This document moves beyond a simple recitation of steps, offering insights into the rationale behind the chosen methodologies and providing detailed protocols for practical application in a research and development setting.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively achieved through a multi-step process commencing with a commercially available and economically viable starting material. The chosen synthetic route involves the following key transformations:

-

Nitration: Introduction of a nitro group onto the aromatic ring of a suitable precursor.

-

Reduction: Conversion of the nitro group to a primary amine.

-

Sandmeyer Reaction: Diazotization of the primary amine followed by iodination to yield the final product.

This strategic sequence allows for precise control over the regiochemistry of the final product, a critical consideration in the synthesis of highly functionalized aromatic compounds.

Visualizing the Synthetic Pathway

The overall transformation can be visualized as a three-step process, beginning with the nitration of a readily available starting material to introduce the nitro group at the desired position. This is followed by a reduction to form the key amine intermediate, which then undergoes a Sandmeyer reaction to yield the target this compound.

Caption: Overall synthetic scheme for this compound.

Detailed Experimental Protocols

Part 1: Synthesis of 2-Methoxy-4-nitrobenzoic Acid

The synthesis of the key nitro intermediate can be achieved through the nitration of a suitable precursor. For the purpose of this guide, we will consider the synthesis starting from 4-methyl-3-nitroanisole, which is a cost-effective starting material.

Reaction: Oxidation of 4-methyl-3-nitroanisole to 4-methoxy-2-nitrobenzoic acid.

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 4-methyl-3-nitroanisole (1 equivalent) and potassium permanganate (approximately 3.5 equivalents) in water is prepared.[1]

-

The reaction mixture is heated to reflux and maintained at this temperature for 24 hours.[1]

-

After cooling to room temperature, the solid manganese dioxide is removed by filtration.

-

The filtrate is then acidified to a pH of 2 using a 1 N hydrochloric acid solution, resulting in the precipitation of the crude product.[1]

-

The precipitate is collected by filtration, washed with cold water, and dried to yield 4-methoxy-2-nitrobenzoic acid.[1]

Table 1: Reagents and Conditions for the Synthesis of 2-Methoxy-4-nitrobenzoic Acid

| Reagent | Molar Ratio | Key Parameters |

| 4-Methyl-3-nitroanisole | 1 | Starting Material |

| Potassium Permanganate | ~3.5 | Oxidizing Agent |

| Water | - | Solvent |

| 1 N Hydrochloric Acid | - | Acidification |

| Temperature | Reflux | - |

| Reaction Time | 24 hours | - |

Part 2: Synthesis of 4-Amino-2-methoxybenzoic Acid

The reduction of the nitro group to a primary amine is a critical step in this synthetic sequence. Catalytic hydrogenation is a clean and efficient method for this transformation.

Reaction: Reduction of 2-methoxy-4-nitrobenzoic acid to 4-amino-2-methoxybenzoic acid.

Protocol:

-

2-Methoxy-4-nitrobenzoic acid (1 equivalent) is dissolved in methanol in a suitable hydrogenation vessel.[2]

-

A catalytic amount of 10% palladium on carbon (Pd/C) is added to the solution.[2]

-

The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere at room temperature for approximately 18 hours.[2]

-

Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield 4-amino-2-methoxybenzoic acid as a solid.[2]

Table 2: Reagents and Conditions for the Synthesis of 4-Amino-2-methoxybenzoic Acid

| Reagent | Molar Ratio | Key Parameters |

| 2-Methoxy-4-nitrobenzoic Acid | 1 | Starting Material |

| 10% Palladium on Carbon | Catalytic | Catalyst |

| Methanol | - | Solvent |

| Hydrogen Gas | - | Reducing Agent |

| Temperature | Room Temperature | - |

| Reaction Time | 18 hours | - |

Part 3: Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, allowing for the conversion of an amino group to a variety of functionalities, including halogens.[3]

Reaction Mechanism:

The reaction proceeds through the formation of a diazonium salt from the primary amine in the presence of nitrous acid. This is followed by the displacement of the diazonium group with an iodide ion.[3]

Caption: Simplified mechanism of the Sandmeyer iodination reaction.

Protocol:

-

4-Amino-2-methoxybenzoic acid (1 equivalent) is suspended in a mixture of water and a strong acid, such as hydrochloric or sulfuric acid, and cooled to 0-5 °C in an ice bath.[4]

-

A solution of sodium nitrite (a slight molar excess) in cold water is added dropwise to the suspension while maintaining the temperature between 0-5 °C.[4] The completion of diazotization can be monitored using starch-iodide paper.

-

A solution of potassium iodide (a molar excess) in water is then added slowly to the diazonium salt solution, still maintaining the low temperature.[5]

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period to ensure complete reaction.

-

The precipitated crude product is collected by filtration, washed with cold water, and then a solution of sodium thiosulfate to remove any residual iodine.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Table 3: Reagents and Conditions for the Sandmeyer Reaction

| Reagent | Molar Ratio | Key Parameters |

| 4-Amino-2-methoxybenzoic Acid | 1 | Starting Material |

| Sodium Nitrite | ~1.1 | Diazotizing Agent |

| Hydrochloric/Sulfuric Acid | Excess | Acidic Medium |

| Potassium Iodide | Excess | Iodinating Agent |

| Temperature | 0-5 °C (diazotization) | - |

| Reaction Time | Varies | - |

Safety and Handling

Nitration: Nitrating agents are corrosive and strong oxidizers. The reaction should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Reduction: Hydrogen gas is flammable and can form explosive mixtures with air. The hydrogenation should be performed in a properly sealed and purged apparatus. Palladium on carbon is pyrophoric when dry and should be handled with care.

Sandmeyer Reaction: Diazonium salts can be explosive when isolated and dry.[6] Therefore, they are generated in situ and used immediately. Sodium nitrite is toxic if ingested and an oxidizing agent.[7][8][9] Potassium iodide should be handled with care.[10] All steps of the Sandmeyer reaction should be conducted in a fume hood with appropriate PPE.

Characterization Data

The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques.

This compound:

-

Appearance: Off-white to pale yellow solid.

-

Melting Point: Approximately 149 °C.[11]

-

¹H NMR: Expected signals for the aromatic protons, the methoxy group protons, and the carboxylic acid proton. The integration and splitting patterns will be consistent with the 1,2,4-trisubstituted aromatic ring.

-

¹³C NMR: Expected signals for the seven distinct carbon atoms in the molecule.

-

IR Spectroscopy: Characteristic absorption bands for the carboxylic acid O-H and C=O stretching, as well as C-O and C-I stretching vibrations.

Conclusion

The synthetic route detailed in this guide provides a robust and reliable method for the preparation of this compound from scratch. By carefully controlling the reaction conditions and adhering to the outlined safety precautions, researchers can confidently synthesize this valuable intermediate for a wide range of applications in drug discovery and development. The provided protocols, backed by established chemical principles, serve as a solid foundation for the successful execution of this synthesis in a laboratory setting.

References

- 1. 4-Methoxy-2-nitrobenzoic acid | 33844-21-2 [chemicalbook.com]

- 2. 2-AMINO-4-METHOXY-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. nj.gov [nj.gov]

- 8. fishersci.com [fishersci.com]

- 9. chemtradelogistics.com [chemtradelogistics.com]

- 10. southernbiological.com [southernbiological.com]

- 11. This compound [stenutz.eu]

An In-depth Technical Guide to 4-Iodo-2-methoxybenzoic Acid: A Versatile Building Block for Research and Development

This guide provides a comprehensive technical overview of 4-Iodo-2-methoxybenzoic acid, a key building block for researchers, medicinal chemists, and professionals in drug development and materials science. We will delve into its molecular structure, physicochemical properties, synthesis, and reactivity, with a focus on its application in modern synthetic chemistry. This document is intended to be a practical resource, offering not just data, but also insights into the strategic application of this versatile molecule.

Core Molecular Attributes of this compound

This compound is a polysubstituted aromatic carboxylic acid. Its structure, featuring a carboxylic acid, a methoxy group, and an iodine atom on a benzene ring, provides a unique combination of electronic and steric properties that make it a valuable synthon.

The IUPAC name for this compound is this compound, and its Chemical Abstracts Service (CAS) registry number is 89942-34-7.[1]

Molecular Structure and Weight

The molecular structure of this compound consists of a benzoic acid core with a methoxy group at the C2 position and an iodine atom at the C4 position.

Molecular Formula: C₈H₇IO₃[1]

Molecular Weight: 278.05 g/mol [1]

The spatial arrangement of the substituents on the benzene ring is crucial to its reactivity. The methoxy group at the ortho position to the carboxylic acid can influence the acidity of the carboxyl proton and the conformation of the molecule. The iodine atom at the para position is a key functional handle for a variety of cross-coupling reactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for designing experimental conditions, including solvent selection and purification methods.

| Property | Value | Source |

| Molecular Formula | C₈H₇IO₃ | [1] |

| Molecular Weight | 278.05 g/mol | [1] |

| CAS Number | 89942-34-7 | [1] |

| Appearance | White to off-white crystalline solid | General knowledge |

| Melting Point | 149 °C | [1] |

| Solubility | Soluble in many organic solvents such as methanol, ethanol, and dimethyl sulfoxide. Sparingly soluble in water. | General knowledge |

Synthesis of this compound

The synthesis of this compound is not as widely documented as some of its isomers. However, a common and effective method for the introduction of an iodine atom onto an activated aromatic ring is through electrophilic iodination. A plausible and efficient synthetic route starts from the readily available 2-methoxy-4-aminobenzoic acid. The synthesis involves a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for the conversion of an amino group into a variety of functionalities, including halides.

The key steps in this synthesis are:

-

Diazotization: The amino group of 2-methoxy-4-aminobenzoic acid is converted into a diazonium salt using a nitrite source, typically sodium nitrite, in the presence of a strong acid like hydrochloric acid at low temperatures (0-5 °C).

-

Iodination: The resulting diazonium salt is then treated with a source of iodide, such as potassium iodide, to replace the diazonium group with an iodine atom.

Below is a diagram illustrating this synthetic workflow.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the acidic proton of the carboxylic acid. The aromatic region would likely display a characteristic splitting pattern reflecting the substitution on the benzene ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The carbon attached to the iodine atom will exhibit a characteristic chemical shift.

-

IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group, the C-O stretches of the methoxy and carboxylic acid groups, and the C-I stretch.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic fragmentation pattern.

Reactivity and Applications in Organic Synthesis

The utility of this compound in organic synthesis stems from the reactivity of its functional groups, particularly the carbon-iodine bond. Aryl iodides are highly valued substrates in palladium-catalyzed cross-coupling reactions due to the relatively weak C-I bond, which facilitates oxidative addition to the palladium catalyst. This makes this compound an excellent building block for the construction of more complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery and materials science. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds by reacting an organohalide with an organoboron compound. This compound can be coupled with a wide range of aryl or vinyl boronic acids or their esters to synthesize biaryl and styrenyl derivatives.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the desired boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equiv.).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water, or dioxane and water.

-

Reaction: Heat the reaction mixture with stirring to the desired temperature (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel.

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

Experimental Protocol: A General Procedure for Sonogashira Coupling

-

Reaction Setup: To a solution of this compound (1.0 equiv.) and a terminal alkyne (1.2-1.5 equiv.) in a suitable solvent (e.g., THF or DMF) under an inert atmosphere, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) salt (e.g., CuI, 1-10 mol%), and an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv.).

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: Quench the reaction with aqueous ammonium chloride solution and extract the product with an organic solvent. Wash the organic layer with water and brine, dry, and concentrate.

-

Purification: Purify the crude product by column chromatography or recrystallization.

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds, allowing for the coupling of aryl halides with a wide variety of amines, including primary and secondary amines, anilines, and amides. This reaction is crucial for the synthesis of many nitrogen-containing pharmaceuticals.

Experimental Protocol: A General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.5 equiv.) in a dry solvent (e.g., toluene or dioxane).

-

Reaction: Heat the mixture to the required temperature (typically 80-120 °C) and stir until the reaction is complete.

-

Work-up: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine, dry, and concentrate.

-

Purification: Purify the resulting aryl amine by column chromatography or other suitable methods.

Applications in Drug Discovery and Medicinal Chemistry

Substituted benzoic acids are privileged scaffolds in medicinal chemistry due to their ability to participate in various biological interactions and their synthetic tractability. This compound serves as a versatile starting material for the synthesis of a wide range of biologically active molecules. The iodo-substituent provides a reactive handle for introducing diverse molecular fragments through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

While specific examples of marketed drugs directly synthesized from this compound are not widely publicized, its structural motifs are present in numerous pharmacologically active compounds. Its utility as a building block allows for the efficient construction of complex molecular architectures found in kinase inhibitors, GPCR modulators, and other therapeutic agents.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier before use.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its well-defined molecular structure and predictable reactivity, particularly in palladium-catalyzed cross-coupling reactions, make it an essential tool for researchers in academia and industry. This guide has provided a comprehensive overview of its properties, synthesis, and applications, with the aim of empowering scientists to effectively utilize this compound in their research and development endeavors. The continued exploration of the reactivity of this and similar synthons will undoubtedly lead to the discovery of novel molecules with significant therapeutic and material science applications.

References

An In-Depth Technical Guide to the Physical Properties of 4-Iodo-2-methoxybenzoic Acid

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the physical properties of 4-Iodo-2-methoxybenzoic acid (CAS No. 89942-34-7), a crucial building block in medicinal chemistry and organic synthesis. Recognizing the limited availability of direct experimental data in peer-reviewed literature, this document synthesizes known values with theoretical predictions and established analytical methodologies. It is designed to serve as a foundational resource, offering not only a summary of key physical constants but also detailed, field-proven protocols for their experimental determination. This approach ensures scientific integrity and provides a practical framework for researchers to validate and expand upon the existing knowledge base for this compound.

Introduction: The Significance of this compound

This compound is a substituted aromatic carboxylic acid of significant interest in the pharmaceutical and chemical industries. Its structure, which incorporates an iodo group, a methoxy group, and a carboxylic acid moiety, provides multiple reactive sites for advanced organic synthesis. Specifically, the presence of the iodine atom makes it an excellent substrate for cross-coupling reactions, such as Suzuki or Sonogashira couplings, which are fundamental in the construction of complex molecular architectures.[1][2] As an intermediate, a thorough understanding of its physical properties is paramount for optimizing reaction conditions, developing robust purification strategies, and ensuring the quality and consistency of active pharmaceutical ingredients (APIs).

This guide offers a detailed characterization of its physical properties, moving beyond a simple datasheet to explain the causality behind experimental choices and providing a self-validating system of protocols for researchers.

Core Physicochemical Properties

The fundamental physical properties of a compound govern its behavior in both chemical and biological systems. For this compound, these properties are summarized below. Where direct experimental data is not available, this is explicitly noted, and expected values are discussed based on the analysis of analogous structures.

| Property | Value / Predicted Value | Source / Rationale |

| Molecular Formula | C₈H₇IO₃ | [3] |

| Molecular Weight | 278.04 g/mol | [3] |

| CAS Number | 89942-34-7 | [3] |

| Melting Point (Tₘ) | 147 - 149 °C | [3] |

| Boiling Point (Tₑ) | Not Experimentally Determined | Prediction based on related structures suggests a high boiling point, likely with decomposition. |

| Acid Dissociation Constant (pKa) | Not Experimentally Determined | Predicted to be in the range of 3.5 - 4.5, influenced by the electronic effects of the iodo and methoxy groups. |

| Appearance | White to off-white crystalline solid | Inferred from typical appearance of similar benzoic acid derivatives. |

Experimental Determination of Physical Properties

To ensure scientific rigor, direct experimental validation of physical properties is essential. The following sections detail standardized, authoritative protocols for the characterization of this compound.

Thermal Analysis: Melting Point and Decomposition

The melting point is a critical indicator of purity and is fundamental for process development. Differential Scanning Calorimetry (DSC) is the gold-standard technique for this determination, offering high precision and additional information on thermal stability.

Experimental Protocol: Determination of Melting Point by DSC

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a hermetic lid to prevent sublimation.

-

Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidation.[4]

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 200 °C at a rate of 10 °C/min.[4]

-

-

Data Analysis: The melting point (Tₘ) is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The area under the peak corresponds to the enthalpy of fusion (ΔHfus), which can be used in purity estimations.[5]

Causality and Trustworthiness: A sharp, single endotherm is indicative of a pure crystalline substance. Broad peaks or the presence of multiple thermal events may suggest impurities or the existence of different polymorphic forms. The use of a standardized heating rate and an inert atmosphere ensures reproducibility and prevents sample degradation during the analysis.[6]

Solubility Profile

Solubility is a critical parameter in drug development, influencing bioavailability and formulation. The shake-flask method is a reliable technique for determining thermodynamic solubility.[7][8][9]

Experimental Protocol: Equilibrium Solubility by Shake-Flask Method

-

System Preparation: Prepare a series of sealed vials, each containing a known volume of a selected solvent (e.g., water, ethanol, acetone, ethyl acetate).

-

Sample Addition: Add an excess of this compound to each vial to ensure a saturated solution is formed. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Place the vials in a thermostatically controlled shaker bath at a constant temperature (e.g., 25 °C) and agitate for a defined period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the sedimentation of excess solid.

-

Sampling and Quantification: Carefully withdraw a known volume of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles. Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality and Trustworthiness: This method determines the thermodynamic equilibrium solubility, which is a true measure of a compound's solubility in a given solvent at a specific temperature. The extended equilibration time and removal of undissolved solids before analysis are critical for obtaining accurate and reproducible results.

Acidity (pKa)

Theoretical Prediction: The pKa of benzoic acid in water is approximately 4.2.[10] The substituents on the aromatic ring will modulate this value. The methoxy group (-OCH₃) is generally an electron-donating group through resonance, which would be expected to increase the pKa (decrease acidity). However, its inductive electron-withdrawing effect, particularly from the ortho position, can counteract this. The iodo group (-I) is weakly electron-withdrawing through induction. Computational models, such as those employing Density Functional Theory (DFT), can provide reliable predictions for the pKa of substituted benzoic acids.[11][12] Based on these principles, the pKa of this compound is anticipated to be in the range of 3.5 to 4.5.

Experimental Protocol: pKa Determination by Potentiometric Titration

-

Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., a water/methanol mixture to ensure solubility).

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Spectroscopic and Structural Characterization

Spectroscopic and structural data provide a molecular fingerprint, confirming identity and providing insights into the compound's electronic and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Predicted ¹H and ¹³C NMR chemical shifts are provided below, based on the analysis of substituted benzoic acids.[13][14]

Predicted ¹H NMR Spectrum (in CDCl₃, relative to TMS):

-

~10-12 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH). The broadness is due to hydrogen bonding and chemical exchange.

-

~7.5-8.0 ppm (multiplets, 3H): Aromatic protons. The exact chemical shifts and coupling patterns will depend on the electronic effects of the iodo and methoxy substituents.

-

~3.9 ppm (singlet, 3H): Methoxy group protons (-OCH₃).

Predicted ¹³C NMR Spectrum (in CDCl₃, relative to TMS):

-

~165-170 ppm: Carboxylic acid carbonyl carbon.

-

~110-160 ppm: Aromatic carbons. The carbon bearing the methoxy group will be significantly shielded, while the carbon attached to the iodine atom will also have a characteristic chemical shift.

-

~56 ppm: Methoxy group carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Characteristic IR Absorption Bands:

-

3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, broadened due to hydrogen bonding.[15]

-

~3000 cm⁻¹ (medium): Aromatic C-H stretch.

-

1710-1680 cm⁻¹ (strong): C=O stretch of the carboxylic acid, conjugated with the aromatic ring.[16]

-

~1600 cm⁻¹ and ~1470 cm⁻¹ (medium): Aromatic C=C stretches.

-

~1250 cm⁻¹ and ~1030 cm⁻¹ (strong): Asymmetric and symmetric C-O-C stretches of the aryl ether (methoxy group).

-

~920 cm⁻¹ (broad): Out-of-plane O-H bend of the carboxylic acid dimer.[16]

Crystal Structure Analysis

The three-dimensional arrangement of molecules in the solid state is determined by X-ray crystallography. This information is crucial for understanding polymorphism, which can significantly impact a drug's stability and solubility.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of this compound suitable for diffraction (typically >0.1 mm in all dimensions). This can be achieved by slow evaporation of a saturated solution in an appropriate solvent.[17]

-

Data Collection: Mount a suitable crystal on a goniometer and place it in a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated.[18]

-

Structure Solution and Refinement: The collected diffraction data is used to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined.[19][20]

While the crystal structure for this compound has not been publicly reported, it is expected to exhibit hydrogen bonding between the carboxylic acid groups of adjacent molecules, forming centrosymmetric dimers, a common motif for benzoic acids.

Conclusion

This technical guide has provided a detailed overview of the physical properties of this compound, combining known data with theoretical predictions and standardized experimental protocols. For researchers and professionals in drug development, a thorough understanding and experimental validation of these properties are essential for advancing chemical synthesis, optimizing formulations, and ensuring the quality and efficacy of final products. The methodologies outlined herein provide a robust framework for the comprehensive characterization of this and other important chemical intermediates.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound methyl ester | 148490-97-5 | FI70388 [biosynth.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 5. s4science.at [s4science.at]

- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 7. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. | Semantic Scholar [semanticscholar.org]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 10. Benzoic acid - Wikipedia [en.wikipedia.org]

- 11. [PDF] Substituent effects on the electronic structure and pKa of benzoic acid | Semantic Scholar [semanticscholar.org]

- 12. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. benchchem.com [benchchem.com]

- 15. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 18. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 19. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

Navigating the Solubility Landscape of 4-Iodo-2-methoxybenzoic Acid: A Technical Guide for Researchers

Abstract

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's solubility is paramount for successful formulation, synthesis, and purification. This in-depth technical guide addresses the solubility of 4-iodo-2-methoxybenzoic acid in organic solvents. In the absence of extensive published quantitative data for this specific molecule, this guide provides a framework for predicting its solubility based on structural analogues and first principles. More critically, it offers detailed, field-proven experimental protocols for researchers to determine solubility in their own laboratory settings. This document is designed to empower the scientific community with the knowledge and practical tools necessary to effectively work with this compound.

Introduction to this compound: A Molecule of Interest

This compound is a substituted aromatic carboxylic acid with a molecular structure that suggests a nuanced solubility profile. The presence of a carboxylic acid group provides a site for hydrogen bonding and potential deprotonation, the methoxy group introduces a degree of polarity, and the iodo substituent adds to the molecule's lipophilicity and molecular weight. These competing factors dictate its interaction with various organic solvents. While one source indicates it is slightly soluble in water and has a higher solubility in organic solvents, specific quantitative data remains elusive in publicly available literature.[1]

This guide will, therefore, focus on a predictive and practical approach. By examining the solubility of structurally related compounds, we can infer the likely behavior of this compound. Furthermore, we will provide robust methodologies for its empirical solubility determination.

Predicting Solubility: An Informed Approach Based on Structural Analogues

The principle of "like dissolves like" is a foundational concept in predicting solubility. The polarity of both the solute and the solvent are key determinants of their miscibility. Based on the known solubility of related compounds, we can construct an informed hypothesis for the solubility of this compound.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | 89942-34-7 | C₈H₇IO₃ | 278.05 | 149 |

| 4-Methoxybenzoic acid | 100-09-4 | C₈H₈O₃ | 152.15 | 182-185 |

| 4-Iodobenzoic acid | 619-58-9 | C₇H₅IO₂ | 248.02 | Not Available |

| 2-Iodobenzoic acid | 88-67-5 | C₇H₅IO₂ | 248.02 | 161.20 |

Data compiled from various sources.[2][3][4][5]

Insights from Analogues:

-

4-Methoxybenzoic acid: This compound is reported to be freely soluble in alcohol, diethyl ether, and ethyl acetate, and sparingly soluble in cold water.[4][6][7] The presence of the polar methoxy and carboxylic acid groups facilitates interaction with polar protic and aprotic solvents.

-

Iodobenzoic Acids: The iodine substituent in 4-iodobenzoic acid increases its hydrophobic character, which may decrease its solubility in highly polar solvents compared to unsubstituted benzoic acid.[3] However, it is still expected to be soluble in polar organic solvents. 2-Iodobenzoic acid shows varying degrees of solubility in organic solvents like ethanol and acetone, depending on their polarity.[5]

Predicted Solubility Profile for this compound:

Based on these analogues, we can predict the following solubility trends for this compound:

-

High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and in polar protic solvents like lower-chain alcohols (methanol, ethanol).

-

Moderate Solubility: Likely in ketones (acetone, methyl ethyl ketone) and esters (ethyl acetate).

-

Low to Negligible Solubility: Expected in non-polar solvents such as hexanes, toluene, and diethyl ether. The increased lipophilicity from the iodine atom may slightly enhance solubility in less polar solvents compared to 4-methoxybenzoic acid, but the polar functional groups will still dominate its behavior.

Experimental Determination of Solubility: A Practical Guide

Given the lack of published quantitative data, empirical determination is essential. The following protocols are standard, reliable methods for determining the solubility of a solid compound in an organic solvent.

The Equilibrium Shake-Flask Method

This is the gold standard for determining equilibrium solubility. It involves creating a saturated solution and then measuring the concentration of the dissolved solute.

-

Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, screw-cap vial. The presence of undissolved solid is crucial to ensure a saturated solution.

-

Equilibration: Place the vials in a constant temperature shaker bath. Agitate the vials for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to rest at the constant temperature for at least 24 hours to permit the undissolved solid to settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Filtration: Immediately filter the withdrawn sample through a syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed volumetric flask. This step is critical to remove any microscopic undissolved particles.

-

Quantification: Determine the concentration of this compound in the filtered solution. Two common methods for this are:

-

Gravimetric Analysis: Carefully evaporate the solvent from the volumetric flask under reduced pressure or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute. Weigh the dried residue. The solubility can then be calculated in terms of mass per volume (e.g., mg/mL or g/L).

-

Chromatographic Analysis (HPLC): Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of a pre-calibrated High-Performance Liquid Chromatography (HPLC) system equipped with a suitable detector (e.g., UV-Vis). Calculate the concentration based on the calibration curve.

-

Caption: Workflow for the Equilibrium Shake-Flask Solubility Determination Method.

Polythermal Method

This method is useful for determining the temperature dependence of solubility.

-

Preparation: Prepare several sealed vials, each containing a known mass of this compound and a known mass of the solvent.

-

Heating and Observation: Slowly heat the vials in a controlled temperature bath with constant stirring.

-

Dissolution Point: For each vial, record the temperature at which the last solid crystal dissolves completely. This temperature corresponds to the saturation temperature for that specific concentration.

-

Data Plotting: Plot the concentration versus the dissolution temperature to generate a solubility curve.

Factors Influencing Solubility: A Deeper Dive

Several factors can influence the solubility of this compound:

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.

-

Solvent Polarity: As discussed, a solvent with a polarity similar to this compound will be a better solvent.

-

pH (in aqueous or protic solvents): The carboxylic acid group can be deprotonated in basic conditions to form a more soluble carboxylate salt.

Caption: Key factors influencing the solubility of this compound.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust. Use only in a well-ventilated area. Wash hands thoroughly after handling.

-

Storage: Store in a well-ventilated place. Keep container tightly closed.

-

First Aid:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

If swallowed: Rinse mouth. Get medical attention.

-

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While direct quantitative data is sparse, a predictive approach based on structural analogues offers valuable initial insights. The detailed experimental protocols provided herein empower researchers to generate reliable, in-house solubility data, which is crucial for advancing research and development in pharmaceuticals and chemical synthesis. Adherence to the outlined safety and handling procedures is essential for the safe use of this compound.

References

- 1. chembk.com [chembk.com]

- 2. This compound [stenutz.eu]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 4-Methoxybenzoic acid ReagentPlus , 99 p-Anisic acid [sigmaaldrich.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 4-Methoxybenzoic acid, 98+% | Fisher Scientific [fishersci.ca]

- 7. benchchem.com [benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Iodo-2-methoxybenzoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and practical aspects of 4-Iodo-2-methoxybenzoic acid, a key building block in modern organic and medicinal chemistry. This document delves into the compound's physicochemical properties, offers a detailed, field-proven synthetic protocol, and explores its spectral characteristics for unambiguous identification. Furthermore, it highlights the strategic importance of this molecule in the synthesis of complex organic scaffolds and active pharmaceutical ingredients (APIs), supported by authoritative references. The guide is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring both technical accuracy and practical applicability for researchers in drug discovery and development.

Introduction

This compound, with the CAS Number 89942-34-7, is a polysubstituted aromatic carboxylic acid of significant interest in the field of organic synthesis.[1] Its structure, featuring a carboxylic acid, a methoxy group, and an iodine atom on a benzene ring, provides a unique combination of functionalities. The presence of the iodine atom makes it an excellent substrate for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, which are fundamental transformations in the construction of complex molecular architectures.[2] The methoxy and carboxylic acid groups, in turn, influence the electronic properties of the aromatic ring and provide handles for further chemical modifications. These characteristics make this compound a valuable intermediate in the synthesis of pharmaceuticals and advanced materials.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 89942-34-7 | [1] |

| Molecular Formula | C₈H₇IO₃ | [1] |

| Molecular Weight | 278.04 g/mol | [1] |

| Melting Point | 147 °C | [3] |

| Appearance | White to off-white crystalline solid (predicted) | General knowledge |

| Solubility | Sparingly soluble in water; soluble in organic solvents like alcohols, ethers, and ethyl acetate (predicted based on analogs).[4] | N/A |

The solubility profile is predicted based on its structural analog, 4-methoxybenzoic acid, which is sparingly soluble in cold water but shows good solubility in various organic solvents.[4] The presence of the polar carboxylic acid group and the hydrogen-bond-accepting methoxy group suggests some aqueous solubility, which is likely limited by the hydrophobic benzene ring and the large iodine atom.

Synthesis of this compound

While multiple synthetic routes to iodinated benzoic acids exist, a reliable and scalable method is crucial for its practical application. A plausible and efficient synthesis of this compound can be adapted from established iodination protocols for similar substrates. One such robust method involves the direct electrophilic iodination of 2-methoxybenzoic acid.

Proposed Synthetic Pathway: Electrophilic Iodination

The methoxy group at the 2-position is an ortho-, para-directing group. Due to steric hindrance at the ortho-position (position 3), the electrophilic iodination is expected to occur predominantly at the para-position (position 4).

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from the successful iodination of 3,4,5-trimethoxybenzoic acid.[5]

Materials:

-

2-Methoxybenzoic acid

-

Iodine (I₂)

-

Silver trifluoroacetate (AgTFA)

-

Dichloromethane (CH₂Cl₂)

-

Sodium thiosulfate (Na₂S₂O₃) solution (aqueous, 10%)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl) (1 M)

Procedure:

-

In a round-bottom flask protected from light, dissolve 2-methoxybenzoic acid (1 equivalent) in dichloromethane.

-

Add iodine (1.1 equivalents) to the solution and stir until it is completely dissolved.

-

In a separate flask, dissolve silver trifluoroacetate (1.1 equivalents) in dichloromethane.

-

Slowly add the silver trifluoroacetate solution to the reaction mixture at room temperature. A precipitate of silver iodide (AgI) will form.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the precipitated silver iodide.

-

Wash the filtrate sequentially with 10% aqueous sodium thiosulfate solution (to remove unreacted iodine), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure this compound.

Self-Validation: The purity of the final product should be assessed by measuring its melting point and by spectroscopic analysis (NMR, IR, and MS). The melting point should be sharp and consistent with the literature value (147 °C).[3]

Spectroscopic Characterization

The structural elucidation and confirmation of this compound rely on a combination of spectroscopic techniques. While experimental spectra for this specific compound are not widely published, the expected spectral data can be predicted based on the analysis of its structural fragments and comparison with closely related analogs like 4-methoxybenzoic acid and other iodinated aromatics.[6][7][8]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the carboxylic acid proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | broad singlet | 1H |

| Aromatic H (H-6) | ~7.8 | doublet | 1H |

| Aromatic H (H-5) | ~7.3 | doublet of doublets | 1H |

| Aromatic H (H-3) | ~7.2 | doublet | 1H |

| Methoxy (-OCH₃) | ~3.9 | singlet | 3H |

The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (C=O) | ~168 |

| Aromatic C (C-2, attached to -OCH₃) | ~158 |

| Aromatic C (C-1, attached to -COOH) | ~135 |

| Aromatic C (C-6) | ~132 |

| Aromatic C (C-5) | ~125 |

| Aromatic C (C-3) | ~115 |

| Aromatic C (C-4, attached to -I) | ~90 |

| Methoxy (-OCH₃) | ~56 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500-3300 | Broad |

| C-H (Aromatic) | 3000-3100 | Sharp |

| C-H (Aliphatic) | 2850-3000 | Sharp |

| C=O (Carboxylic Acid) | 1680-1710 | Strong, sharp |

| C=C (Aromatic) | 1450-1600 | Medium to strong |

| C-O (Aryl Ether) | 1200-1275 (asymmetric) & 1000-1075 (symmetric) | Strong |

| C-I | 500-600 | Weak to medium |

Mass Spectrometry (MS) (Predicted)

Electron Ionization (EI) mass spectrometry is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

| m/z | Ion | Description |

| 278 | [M]⁺ | Molecular Ion |

| 263 | [M - CH₃]⁺ | Loss of a methyl radical |

| 233 | [M - COOH]⁺ | Loss of the carboxyl group |

| 107 | [C₇H₇O]⁺ | Further fragmentation |

Applications in Drug Discovery and Development

The trifunctional nature of this compound makes it a highly valuable building block in medicinal chemistry.

Scaffold for Complex Molecule Synthesis

The iodinated aromatic ring serves as a versatile platform for introducing molecular complexity through various cross-coupling reactions. This allows for the efficient construction of biaryl structures, acetylenic derivatives, and other motifs commonly found in biologically active molecules. The carboxylic acid and methoxy groups can be further functionalized to modulate the pharmacokinetic and pharmacodynamic properties of the target compounds.

Caption: Key synthetic transformations of this compound.

Potential in Kinase Inhibitor Synthesis

While specific examples are not widely documented for the iodo-analog, the structurally related 4-amino-5-chloro-2-methoxybenzoic acid is a known intermediate in the synthesis of kinase inhibitors.[9] By analogy, this compound could serve as a precursor for novel inhibitors targeting various kinases involved in cancer and inflammatory diseases.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[5]

-

Storage: Store in a tightly closed container in a cool, dry place, protected from light.[10]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for organic and medicinal chemists. Its unique combination of functional groups allows for a wide range of chemical transformations, making it an important intermediate in the synthesis of complex organic molecules and potential drug candidates. This technical guide provides a foundational understanding of its properties, a plausible synthetic route, and its potential applications, serving as a valuable resource for researchers in the field. The provided protocols and predicted spectral data offer a strong starting point for the practical application and unambiguous identification of this important chemical entity.

References

- 1. This compound [stenutz.eu]

- 2. This compound [myskinrecipes.com]

- 3. This compound | 89942-34-7 | FI67305 [biosynth.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. 4-Methoxybenzoic Acid | C8H8O3 | CID 7478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spcmc.ac.in [spcmc.ac.in]

- 9. benchchem.com [benchchem.com]

- 10. This compound methyl ester | 148490-97-5 | FI70388 [biosynth.com]

Introduction: The Role and Chemical Nature of 4-Iodo-2-methoxybenzoic Acid

An In-depth Technical Guide to the Stability and Storage of 4-Iodo-2-methoxybenzoic Acid

This compound (CAS No: 89942-34-7) is a substituted aromatic carboxylic acid that serves as a crucial building block in synthetic organic chemistry. Its utility is particularly pronounced in the development of pharmaceuticals and complex molecular architectures where the iodo-substituent provides a reactive handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. The methoxy and carboxylic acid groups further modulate the electronic properties and provide additional points for chemical modification.

However, the very features that make this compound a versatile reagent—specifically the carbon-iodine (C-I) bond—also render it susceptible to degradation if not handled and stored with meticulous care. Understanding the principles of its stability is not merely a matter of protecting financial investment in the reagent but is fundamental to ensuring the reproducibility, accuracy, and safety of the experimental work it underpins. This guide provides a comprehensive overview of the factors influencing the stability of this compound, outlines optimal storage and handling protocols, and details methods for assessing its integrity.

Pillar 1: Chemical Stability and Degradation Pathways

The stability of this compound is primarily dictated by the lability of the C-I bond and the reactivity of the carboxylic acid moiety. Aryl iodides are generally the least stable of the aryl halides due to the lower bond dissociation energy of the C-I bond compared to C-Br or C-Cl bonds. This inherent weakness makes the molecule susceptible to several degradation pathways.

Key Factors Influencing Stability:

-

Light (Photolytic Degradation): Aromatic iodo compounds are particularly sensitive to light, especially in the UV spectrum. Exposure can induce homolytic cleavage of the C-I bond, generating an aryl radical and an iodine radical[1][2]. These radical species can then participate in a cascade of secondary reactions, leading to the formation of 2-methoxybenzoic acid (de-iodination) and other dimeric or polymeric impurities. This is often the most rapid degradation pathway.

-

Heat (Thermal Degradation): While the compound is a solid with a melting point around 149°C, elevated temperatures can accelerate degradation[3]. A common thermal degradation pathway for benzoic acid derivatives is decarboxylation, which would result in the formation of 3-iodoanisole[1]. High heat can also promote radical-mediated de-iodination[2].

-

Oxidizing Agents: Strong oxidizing agents are incompatible with many benzoic acid derivatives and can lead to decomposition of the aromatic ring or side-chain modifications[4][5].

-

Strong Bases: The carboxylic acid group will react exothermically with strong bases. While this is an expected acid-base reaction, improper storage with basic compounds can lead to salt formation and potential secondary reactions or contamination[4][6].

-

Moisture: Although generally stable in the presence of ambient moisture for short periods, long-term storage in a humid environment should be avoided. Benzoic acids are typically stored in dry conditions to prevent clumping and potential slow hydrolysis of impurities or reactions on the crystal surface[7][8].

Potential Degradation Pathways

The following diagram illustrates the primary anticipated degradation routes for this compound based on its chemical structure and the known reactivity of related compounds[1][2].

Caption: Primary degradation pathways for this compound.

Pillar 2: Optimal Storage and Handling Protocols

Adherence to strict storage and handling protocols is a self-validating system; it is the first line of defense in preserving the compound's purity and ensuring experimental success.

Recommended Storage Conditions

Based on supplier safety data and the chemical principles outlined above, the following conditions are mandated for the long-term storage of this compound.

| Parameter | Recommendation | Justification & Rationale |

| Temperature | 2°C to 8°C[9] | Refrigeration significantly slows the rate of all potential degradation reactions, including thermal decarboxylation and radical-mediated decomposition. |

| Atmosphere | Under an inert gas (e.g., Nitrogen, Argon)[9] | An inert atmosphere displaces oxygen and moisture, preventing potential oxidative degradation and minimizing contact with atmospheric water. |